molecular formula C9H11NO B13104127 (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL

(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL

Cat. No.: B13104127
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-VEDVMXKPSA-N
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Description

(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL is a chiral amino alcohol with a fused bicyclic indene scaffold. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol . Key features include:

  • Stereochemistry: The (2R) configuration at the chiral center distinguishes it from stereoisomers like (1R,2S) or (1S,2R) derivatives .
  • Physical Properties:
    • Density: ~1.212 g/cm³ .
    • Boiling Point: ~297°C .
    • Storage: Requires protection from light and inert atmospheres due to sensitivity .
  • Synthesis: Prepared via catalytic methods, such as manganese(I)-catalyzed methylation of alcohols using methanol as a C1 source .
  • Applications: Used in pharmaceutical intermediates, such as carbamate prodrugs (e.g., tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate) .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2R)-2-amino-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1

InChI Key

HRWCWYGWEVVDLT-VEDVMXKPSA-N

Isomeric SMILES

C1[C@H](C(C2=CC=CC=C21)O)N

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the (2R) configuration. Another approach involves the asymmetric reduction of 2-aminoindanone using a chiral reducing agent.

Industrial Production Methods

Industrial production of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.

    Reduction: Formation of 2-aminoindane.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

(2R)-2-Amino-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Physical Properties Key Research Findings
(1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol C₁₉H₂₀O 264.36 Benzyl substituent at C2; diastereomer with (1S,2S) configuration Analyzed via X-ray crystallography; absolute configuration confirmed . Demonstrates the role of bulky substituents in crystal packing and stereochemical analysis.
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid C₁₁H₁₃NO₂ 191.23 Acetic acid group at C2; retains indene core No direct data; expected higher polarity due to carboxylic acid group. Potential use in peptide mimetics or chiral ligands.
2-Methyl-2,3-dihydro-1H-inden-1-ol C₁₀H₁₂O 148.20 Methyl group at C2; lacks amino group Liquid at room temperature; synthesized via NaOMe/MeOH catalysis . Used in catalytic β-methylation reactions; highlights functional group versatility.
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 213.08 Bromine substituent at C2; (1S,2R) stereochemistry White solid (mp 75–79°C); soluble in ethanol and chloroform . Bromination alters reactivity for cross-coupling or nucleophilic substitution reactions.
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride C₉H₁₂ClNO 185.65 Hydrochloride salt of (1S,2S) stereoisomer Higher water solubility; industrial-grade purity (99%) . Pharmaceutical applications due to enhanced stability and bioavailability.

Key Differences and Implications

Stereochemistry :

  • The (2R) configuration in the target compound contrasts with (1R,2S) or (1S,2R) isomers, affecting chiral recognition in biological systems or asymmetric synthesis .
  • For example, (1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol shows how stereochemistry dictates crystal structure and intermolecular interactions.

Functional Groups: Substitution at C2 (e.g., benzyl, bromo, methyl) alters physicochemical properties. The bromo derivative introduces halogen-based reactivity, while the methyl analogue lacks polar amino groups, reducing hydrogen-bonding capacity.

Salt Forms: Hydrochloride salts (e.g., (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride ) enhance solubility and stability, critical for drug formulation.

Synthetic Utility: The amino alcohol core serves as a precursor for carbamates and amides, as seen in tert-butyl carbamate derivatives .

Notes

  • Safety: (2R)-2-Amino-2,3-dihydro-1H-inden-1-OL may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE and ensure proper ventilation .
  • triclinic polymorphs ) highlight the importance of solid-state characterization for stability and bioavailability.
  • Analytical Methods : X-ray crystallography , NMR , and XRPD are critical for confirming stereochemistry and purity.

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